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Technical Support Center: Native ESI-MS
Welcome to the technical support center for Native Electrospray Ionization Mass Spectrometry

(ESI-MS). This resource provides troubleshooting guides and answers to frequently asked

questions (FAQs) regarding challenges encountered during native ESI-MS experiments, with a

specific focus on issues related to the use of ammonium bicarbonate.

Troubleshooting Guide: Protein Unfolding with
Ammonium Bicarbonate
This guide addresses the common issue of unexpected protein unfolding when using

ammonium bicarbonate as a buffer in native ESI-MS.

Frequently Asked Questions (FAQs)
Q1: Why is my protein unfolding when I use ammonium bicarbonate for native ESI-MS?

A1: While ammonium bicarbonate offers good pH buffering capacity around neutral pH, it is

known to cause protein unfolding during the electrospray process.[1][2][3] The primary cause is

not the bulk solution properties but rather events occurring within the ESI droplets. During

electrospray, droplets are heated, which causes the bicarbonate to decompose and release

carbon dioxide (CO₂) gas.[1][2] This outgassing creates bubbles, and the gas-liquid interface of

these bubbles is highly denaturing.[1][2][3] Proteins adsorb to this interface and subsequently
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unfold, which is then observed in the mass spectrum.[1][2] This phenomenon is described as a

synergistic effect of heat and bubble formation.[1][2]

Q2: How can I tell if my protein is unfolding in the mass spectrometer?

A2: The most common indicator of protein unfolding in native ESI-MS is a shift in the charge

state distribution (CSD) of your protein. Native, folded proteins typically have a narrow CSD

with low charge states. When a protein unfolds, it exposes more basic residues that can be

protonated, resulting in a CSD that shifts to much higher charge states.[1][3] This effect is often

referred to as "supercharging" and produces spectra similar to those obtained under denaturing

solvent conditions (e.g., with acetonitrile and formic acid).[1][3][4]

Q3: I thought ammonium bicarbonate was a good "native" buffer. Why is it recommended?

A3: Ammonium bicarbonate's primary advantages are its volatility, which is essential for ESI-

MS, and its excellent buffering capacity in the neutral pH range (pH ~7-8).[1] This makes it

theoretically appealing for maintaining the physiological pH that many proteins require for

stability.[1] However, the unforeseen consequence of CO₂ bubble formation and subsequent

protein denaturation during the ESI process often outweighs its benefits for strictly native

analysis.[1][2][5] For this reason, many researchers advise against its use for native ESI-MS

applications.[1][2][6][7]

Q4: What are the recommended alternatives to ammonium bicarbonate for native MS?

A4: The most widely used and recommended alternative is ammonium acetate.[1][2] Although it

has poor buffering capacity at neutral pH, it is much gentler and does not cause the bubble-

induced unfolding seen with bicarbonate.[1][2][8] Other emerging buffer systems, such as 4-

ethylmorpholinium/acetate, are also being explored as alternatives that provide better buffering

capacity while maintaining the native protein structure.[5]

Q5: Can I just lower the concentration of ammonium bicarbonate to prevent unfolding?

A5: While reducing the concentration might lessen the effect, the fundamental problem of CO₂

outgassing upon heating persists. Even at low concentrations (e.g., 5 mM), ammonium

bicarbonate can still cause supercharging and denaturation.[4][7] Therefore, switching to a

more suitable buffer like ammonium acetate is a more reliable solution than simply titrating

down the bicarbonate concentration.
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Data Presentation
The following table summarizes the key differences in expected outcomes when using

ammonium bicarbonate versus the recommended alternative, ammonium acetate, for native

ESI-MS.

Parameter Ammonium Bicarbonate Ammonium Acetate

Primary Mechanism

Unfolding at the gas-liquid

interface of CO₂ bubbles

formed during ESI.[1][2][9]

Maintains a gentler droplet

environment without gas

formation.[1][2]

Observed Charge States

High charge states

("supercharging"), indicative of

an unfolded or denatured

protein.[1][3]

Low charge states,

characteristic of a compact,

folded protein structure.

Buffering at pH 7 Good Poor

Recommendation

Not recommended for

preserving native protein

structures.[1][6][7]

Recommended as the

standard for native ESI-MS.[2]

[8]

Experimental Protocols
Protocol: Buffer Exchange into Ammonium Acetate for
Native ESI-MS
This protocol describes a standard method for exchanging a protein sample from a non-volatile

buffer (like PBS or Tris-HCl) into a volatile ammonium acetate buffer suitable for native MS

analysis using a spin column.

Materials:

Protein sample (in non-volatile buffer)

Micro Bio-Spin 6 chromatography columns (or similar, with a 6 kDa MW cutoff)[10]

Ammonium acetate solution (e.g., 150 mM, pH 7.0), MS-grade
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Microcentrifuge

Collection tubes (e.g., 1.5 mL or 2.0 mL microcentrifuge tubes)

Procedure:

Column Preparation:

Invert the spin column sharply several times to resuspend the gel matrix.

Snap off the tip and place the column in a 2 mL collection tube.

Remove the cap and allow the excess packing buffer to drain via gravity.

Column Equilibration:

Centrifuge the column for 2 minutes at 1,000 x g to remove the storage buffer. Discard the

flow-through.[10]

Place the column in a new collection tube.

Add 500 µL of MS-grade ammonium acetate buffer to the column.

Centrifuge for 1 minute at 1,000 x g. Discard the flow-through.[10]

Repeat the wash/centrifugation step 3-4 more times to ensure the old buffer is completely

replaced.[10]

Sample Loading and Elution:

After the final wash, discard the flow-through and place the column in a clean, labeled

collection tube.

Carefully apply your protein sample (typically 25–80 µL) to the center of the gel bed.[10]

Centrifuge the column for 4 minutes at 1,000 x g.[10]

Sample Recovery:
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The collected eluate at the bottom of the tube is your protein sample, now in ammonium

acetate buffer.

The sample is ready for native ESI-MS analysis. The typical protein concentration required

is in the range of 1-25 µM.[10]

Visualizations
Mechanism of Bicarbonate-Induced Unfolding
The following diagram illustrates the proposed mechanism by which ammonium bicarbonate

induces protein unfolding during the electrospray ionization process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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